molecular formula C9H6F3N3 B1398665 N-Cyano-3-(trifluoromethyl)benzamidine CAS No. 1053656-87-3

N-Cyano-3-(trifluoromethyl)benzamidine

Cat. No.: B1398665
CAS No.: 1053656-87-3
M. Wt: 213.16 g/mol
InChI Key: IUQTUCCONDYPSB-UHFFFAOYSA-N
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Description

N-Cyano-3-(trifluoromethyl)benzamidine is a chemical compound with the molecular formula C9H6F3N3. It is known for its unique structure, which includes a cyano group and a trifluoromethyl group attached to a benzamidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyano-3-(trifluoromethyl)benzamidine typically involves the reaction of 3-(trifluoromethyl)benzonitrile with an appropriate amidine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for purity and quality .

Chemical Reactions Analysis

Types of Reactions

N-Cyano-3-(trifluoromethyl)benzamidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

N-Cyano-3-(trifluoromethyl)benzamidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-Cyano-3-(trifluoromethyl)benzamidine involves its interaction with specific molecular targets and pathways. The cyano and trifluoromethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Cyano-4-(trifluoromethyl)benzamidine
  • N-Cyano-2-(trifluoromethyl)benzamidine
  • N-Cyano-3-(difluoromethyl)benzamidine

Uniqueness

N-Cyano-3-(trifluoromethyl)benzamidine is unique due to the specific positioning of the cyano and trifluoromethyl groups on the benzamidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N'-cyano-3-(trifluoromethyl)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3/c10-9(11,12)7-3-1-2-6(4-7)8(14)15-5-13/h1-4H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQTUCCONDYPSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=NC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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